

# Metanilic Acid: A Comprehensive Spectroscopic Guide

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## Compound of Interest

Compound Name: *Metanilic acid*

Cat. No.: *B358948*

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This technical guide provides an in-depth analysis of the spectral data for **metanilic acid** (3-aminobenzenesulfonic acid), a key intermediate in the synthesis of various dyes and pharmaceuticals. This document offers a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and a logical workflow for spectroscopic analysis.

## Spectroscopic Data Analysis

The following sections present the quantitative spectral data for **metanilic acid** in a structured format to facilitate analysis and comparison.

### Infrared (IR) Spectroscopy

The infrared spectrum of **metanilic acid** reveals characteristic absorptions corresponding to its principal functional groups. The data presented in Table 1 is a compilation of expected and observed absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3300	Medium	N-H stretching (primary amine)
3100-3000	Medium	Aromatic C-H stretching
1620-1580	Medium-Strong	N-H bending (scissoring) and Aromatic C=C stretching
1500-1400	Medium-Strong	Aromatic C=C stretching
1250-1150	Strong	S=O asymmetric stretching (sulfonic acid)
1050-1000	Strong	S=O symmetric stretching (sulfonic acid)
800-700	Strong	Aromatic C-H out-of-plane bending (meta-disubstituted)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **metanilic acid**. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data.

### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of the sodium salt of **metanilic acid** in DMSO-d<sub>6</sub> shows distinct signals for the aromatic protons and the amine group.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
6.956	Doublet of doublets	Aromatic H
6.918	Triplet	Aromatic H
6.795	Doublet of doublets	Aromatic H
6.508	Triplet	Aromatic H
5.11	Broad singlet	-NH <sub>2</sub>

### <sup>13</sup>C NMR Spectral Data

While a specific experimental <sup>13</sup>C NMR spectrum for **metanilic acid** is not readily available in public databases, typical chemical shifts for the carbon atoms can be predicted based on the substituent effects of the amino and sulfonic acid groups on the benzene ring.

Chemical Shift (δ) ppm (Predicted)	Assignment
148-152	C-NH <sub>2</sub>
145-149	C-SO <sub>3</sub> H
128-132	Aromatic C-H
115-125	Aromatic C-H
110-118	Aromatic C-H

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **metanilic acid** results in the formation of a molecular ion and several characteristic fragment ions.<sup>[2]</sup>

m/z	Relative Intensity (%)	Assignment
173	100	[M] <sup>+</sup> (Molecular Ion)
108	57.3	[M - SO <sub>2</sub> H] <sup>+</sup>
93	~10	[M - SO <sub>3</sub> ] <sup>+</sup>
80	~60	[C <sub>6</sub> H <sub>6</sub> N] <sup>+</sup>
65	57.3	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **metanilic acid**.

### Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **metanilic acid** to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

- Sample Preparation: A small amount of finely ground **metanilic acid** powder is placed directly onto the ATR crystal.
- Instrument Setup: The background spectrum of the clean, empty ATR crystal is recorded.
- Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is then recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The resulting spectrum is baseline-corrected and the absorption peaks are identified.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **metanilic acid** to elucidate its molecular structure.

Method: Solution-State NMR

- Sample Preparation: Approximately 10-20 mg of **metanilic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{D}_2\text{O}$ ) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.<sup>[3]</sup>
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. The magnetic field is shimmed to achieve homogeneity.
- $^1\text{H}$  NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled  $^{13}\text{C}$  NMR experiment is conducted. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.<sup>[3]</sup>
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).

## Mass Spectrometry (MS)

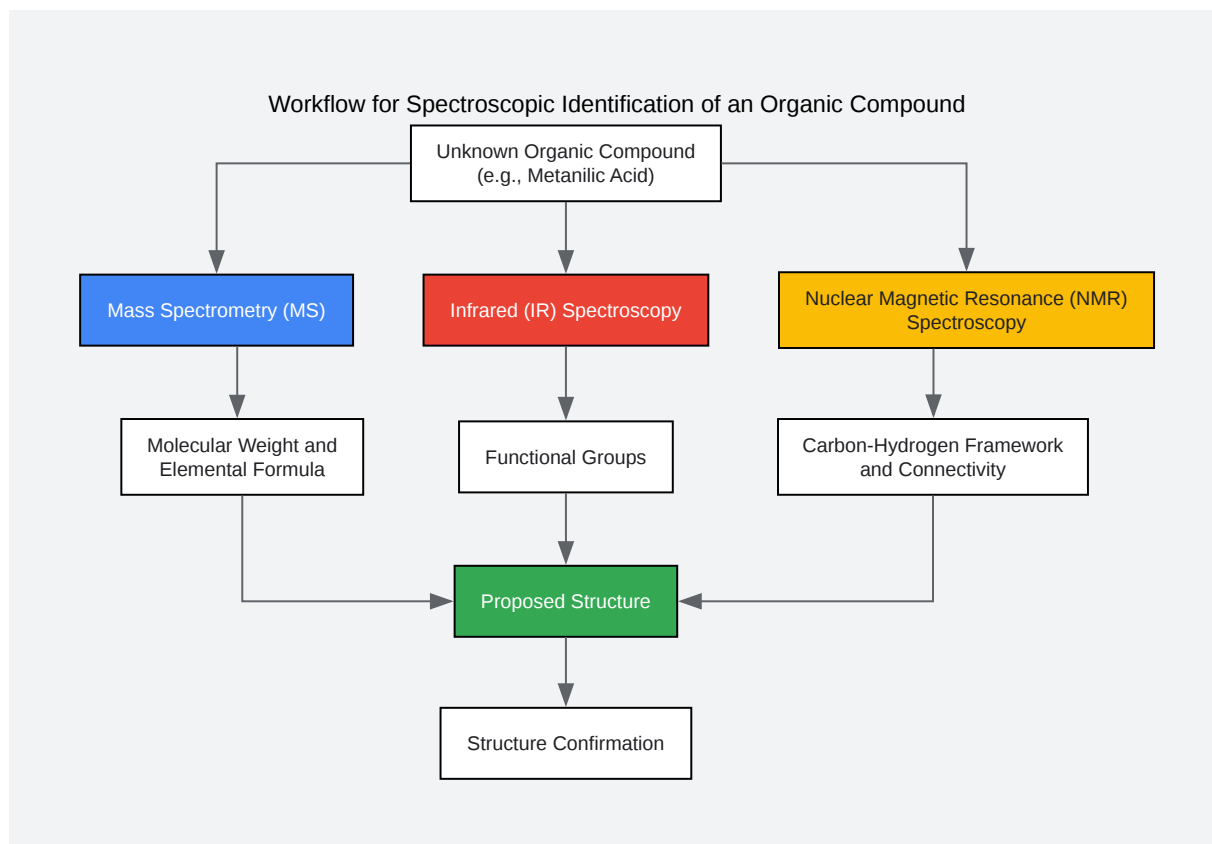
Objective: To determine the molecular weight and fragmentation pattern of **metanilic acid**.

Method: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of **metanilic acid** is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.<sup>[4]</sup>
- **Ionization:** In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.<sup>[4]</sup>
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound like **metanilic acid**.



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Caption: Spectroscopic analysis workflow.

This diagram outlines the logical progression from an unknown compound to its structural confirmation using complementary spectroscopic techniques. Mass spectrometry provides crucial information on the molecular weight and elemental composition. Infrared spectroscopy identifies the functional groups present in the molecule. Nuclear magnetic resonance spectroscopy reveals the detailed connectivity of the atoms. The data from these techniques are then integrated to propose and ultimately confirm the structure of the compound.

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